molecular formula C18H16ClNO2 B5177757 N-(2-chlorophenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide

N-(2-chlorophenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide

Cat. No. B5177757
M. Wt: 313.8 g/mol
InChI Key: HDJPYYPCTLBJPY-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide is a chemical compound with potential interest in various fields due to its unique structure. While direct studies on this exact compound are limited, research on similar acetamide derivatives provides valuable insights into their synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of acetamide derivatives often involves reactions between specific uracil or pyrazole precursors and chloroacetamide or thiadiazolyl compounds under controlled conditions. For instance, the reaction of 6-methyluracil with 2-chloromethylthiirane yielded a compound which, upon further reaction, produced an acetamide derivative. This process typically requires precise control of reaction conditions to achieve the desired product (Kataev et al., 2021).

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be elucidated using X-ray analysis, NMR, and IR spectroscopy. These techniques have revealed that the conformational behavior of such compounds is influenced by internal rotation groups. Computer modeling further aids in understanding their behavior in various solvents (Kataev et al., 2021).

Chemical Reactions and Properties

Acetamide derivatives participate in various chemical reactions, leading to the formation of novel compounds with potential biological activities. For instance, novel acetamides synthesized from pyrazole and thiadiazolyl compounds have shown anti-inflammatory activity, highlighting their chemical reactivity and potential pharmacological applications (Sunder & Maleraju, 2013).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as melting points, solubility, and crystal structure, are crucial for their application and handling. These properties can be determined using various spectroscopic and crystallographic methods, providing insights into the compound's stability and reactivity.

Chemical Properties Analysis

The chemical properties of acetamide derivatives, including their reactivity with other chemical entities, stability under different conditions, and potential biological activities, are of significant interest. Studies have focused on exploring these aspects to understand the compound's utility and mechanisms of action in various applications.

References:

properties

IUPAC Name

N-(2-chlorophenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2/c1-11-7-12(2)18-13(10-22-16(18)8-11)9-17(21)20-15-6-4-3-5-14(15)19/h3-8,10H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJPYYPCTLBJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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